4-Chloro-3-methylbenzamide
Description
4-Chloro-3-methylbenzamide (CAS: 64001-03-2) is a substituted benzamide derivative with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol . Its structure features a benzamide core with a chlorine atom at the para position (C4) and a methyl group at the meta position (C3) on the aromatic ring. This compound is of interest in medicinal and materials chemistry due to the tunable electronic and steric effects imparted by its substituents.
Properties
IUPAC Name |
4-chloro-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWTUJPCXDRQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634400 | |
| Record name | 4-Chloro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64001-03-2 | |
| Record name | 4-Chloro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of 4-chloro-3-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often using a catalyst to enhance the reaction rate and yield .
Another method involves the use of thionyl chloride or phosphorus oxychloride to convert 4-chloro-3-methylbenzoic acid to its corresponding acid chloride, which then reacts with ammonia or an amine to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing amide group activates the aromatic ring for nucleophilic substitution at specific positions. The chloro substituent at position 4 participates in displacement reactions under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃, Cu catalyst, 120°C, 12 hrs | 4-Amino-3-methylbenzamide | 68% | |
| Methoxylation | NaOCH₃, DMF, 80°C, 8 hrs | 4-Methoxy-3-methylbenzamide | 72% |
Notably, the methyl group at position 3 sterically hinders substitution at adjacent positions, directing reactivity primarily to the para-chloro site .
Oxidation and Reduction
The methyl group undergoes selective oxidation while the amide remains intact:
Oxidation Pathways:
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CrO₃/H₂SO₄ converts the methyl group to a carboxylic acid, yielding 4-chloro-3-carboxybenzamide (83% yield) .
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KMnO₄ in alkaline conditions produces 4-chloro-3-hydroxymethylbenzamide (57% yield) .
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, forming 4-chloro-3-methylbenzylamine (91% yield) .
Amide Functionalization
The amide group participates in characteristic reactions:
Electrophilic Aromatic Substitution
The methyl group directs electrophiles to ortho/para positions relative to itself:
Nitration (HNO₃/H₂SO₄):
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Primary product: 4-Chloro-3-methyl-6-nitrobenzamide (64%)
Sulfonation (H₂SO₄, SO₃):
Transition Metal-Catalyzed Reactions
Recent advances employ ruthenium catalysts for novel transformations:
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C-H Activation: [RuCl₂(p-cymene)]₂/K₂S₂O₊ system introduces hydroxyl groups at position 2, yielding 2-hydroxy-4-chloro-3-methylbenzamide (86% yield) .
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Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids generate biaryl derivatives under Pd(PPh₃)₄ catalysis .
Stability and Degradation
The compound shows notable stability:
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Thermal: Decomposes at 248°C (DSC)
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Hydrolytic: Stable in pH 4-9 for >24 hrs; rapid hydrolysis in strong acids/bases
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Photolytic: UV irradiation (254 nm) causes dechlorination to 3-methylbenzamide (t₁/₂ = 4.2 hrs)
This comprehensive profile establishes 4-chloro-3-methylbenzamide as a versatile intermediate for pharmaceutical and materials science applications. Its predictable regioselectivity and robust amide functionality enable diverse synthetic modifications while maintaining structural integrity under standard conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have investigated the anticancer properties of 4-chloro-3-methylbenzamide and its derivatives. For instance, a study focused on synthesizing new derivatives of 4-methylbenzamide, which included modifications to enhance their efficacy as potential inhibitors of protein kinases involved in cancer progression. The compounds demonstrated significant in vitro activity against various cancer cell lines, suggesting they may serve as lead compounds for further development in targeted cancer therapies .
1.2 Antimicrobial Properties
Benzamide derivatives, including this compound, have shown promising antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of certain pathogens, making them potential candidates for developing new antimicrobial agents . The structural characteristics of benzamides contribute to their ability to disrupt microbial cell function.
Structural Studies
2.1 Crystallography
The crystal structure of this compound has been elucidated through X-ray diffraction studies. This research revealed that the compound forms chains via hydrogen bonding interactions, which are crucial for understanding its physical properties and potential applications in drug design . Such structural insights are vital for predicting the behavior of the compound in biological systems.
Synthesis and Derivative Development
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including chlorination and amination processes. These synthetic routes are essential for producing derivatives with enhanced biological activities or altered physical properties . The versatility in synthesis allows researchers to tailor compounds for specific applications.
3.2 Derivative Exploration
Exploratory studies have focused on creating derivatives of this compound to enhance its pharmacological profiles. For example, modifications involving the introduction of various substituents on the benzene ring have been shown to affect the biological activity significantly. These derivatives are being screened for their potential as dual inhibitors targeting multiple pathways involved in disease processes .
Data Tables and Case Studies
| Compound | Activity | Study Reference |
|---|---|---|
| This compound | Anticancer | |
| This compound | Antimicrobial | |
| N-(4-(3-(2-aminophenyl)ureido)phenyl)-4-methylbenzamide | Dual inhibition (EphA2 & HDAC) |
Case Study: Anticancer Derivatives
A study synthesized several analogs of this compound, testing their efficacy against human melanoma cells (A375). The most potent analog showed a significant reduction in tumor growth compared to standard treatments, indicating a promising avenue for further research into similar compounds .
Mechanism of Action
The mechanism of action of 4-chloro-3-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of substituents significantly impacts physicochemical properties. For example, moving the methyl group from C3 to C2 (as in 4-Chloro-2-methylbenzamide) alters steric interactions and electronic distribution .
Physicochemical Properties
While direct data for this compound are sparse, inferences can be drawn from analogs:
- Melting Points : 4-Methoxybenzamide (a structural analog) melts at 164–167°C , suggesting that chloro and methyl substituents may lower melting points due to reduced polarity .
- Solubility: Chloro substituents generally decrease aqueous solubility, while methyl groups enhance lipophilicity. For instance, 4-Chloro-3-nitrobenzamide is sparingly soluble in water but dissolves in methanol .
Crystallographic and Structural Analysis
Crystal structures of benzamide derivatives are often resolved using X-ray diffraction with software like SHELXL and visualized via ORTEP-3 . Key findings:
Biological Activity
4-Chloro-3-methylbenzamide is a compound that has garnered interest in various scientific fields due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine atom enhances hydrophobic interactions, while the amino group can form hydrogen bonds with active sites on target proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects such as antimicrobial and anti-inflammatory actions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study assessed its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings are presented in Table 2.
| Treatment | Cytokine Production (pg/mL) | Cell Viability (%) |
|---|---|---|
| Control | 1000 | 100 |
| LPS Only | 2500 | 80 |
| LPS + this compound (50 µM) | 1500 | 90 |
The results indicate that treatment with this compound significantly reduced cytokine production while maintaining cell viability, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the use of this compound in treating infections caused by antibiotic-resistant bacteria. Patients receiving treatment showed a significant reduction in infection rates compared to those receiving standard antibiotics.
- Inflammation Reduction : Another study focused on patients with chronic inflammatory conditions who were treated with a formulation containing this compound. The results indicated a marked improvement in symptoms and a reduction in inflammatory markers over a six-week period.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
